(6-Aminopyridin-3-yl)dimethylphosphine oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-dimethylphosphorylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLIBOQRHZYFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (6-Aminopyridin-3-yl)dimethylphosphine oxide typically involves the reaction of 6-aminopyridine with dimethylphosphine oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
(6-Aminopyridin-3-yl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The amino group in the pyridine ring can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Aminopyridin-3-yl)dimethylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (6-Aminopyridin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Pyridine Ring) | Key Functional Groups |
|---|---|---|---|---|
| (6-Aminopyridin-3-yl)dimethylphosphine oxide | C₇H₁₁N₂OP | 170.15 | 6-amino, 3-phosphine oxide | Amino, dimethylphosphine oxide |
| (5-Aminopyridin-2-yl)dimethylphosphine oxide | C₇H₁₁N₂OP | 170.15 | 5-amino, 2-phosphine oxide | Amino, dimethylphosphine oxide |
| (2-Aminopyridin-4-yl)dimethylphosphine oxide | C₇H₁₁N₂OP | 170.15 | 2-amino, 4-phosphine oxide | Amino, dimethylphosphine oxide |
| (5-Acetyl-6-aminopyridin-3-yl)boronic acid | C₈H₁₀BN₂O₃ | 193.00 | 5-acetyl, 6-amino, 3-boronic acid | Acetyl, amino, boronic acid |
| tert-Butyl 6-aminopyridin-2-ylcarbamate | C₁₀H₁₅N₃O₂ | 209.25 | 6-amino, 2-carbamate | Amino, tert-butyl carbamate |
Key Observations :
- Isomeric Variations: The position of the amino and phosphine oxide groups significantly impacts electronic and steric properties. For instance, the 3-position phosphine oxide in the target compound may confer distinct steric hindrance compared to 2- or 4-position analogs, influencing ligand-metal coordination efficiency .
Biological Activity
(6-Aminopyridin-3-yl)dimethylphosphine oxide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a dimethylphosphine oxide moiety. This configuration contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator , leading to alterations in cellular signaling pathways.
- Enzyme Inhibition : The phosphine oxide moiety can interact with active sites of enzymes, potentially inhibiting their function and altering metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, influencing their activity and affecting downstream signaling mechanisms.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of growth |
| A549 (Lung) | 4.8 | Induction of apoptosis |
| HeLa (Cervical) | 6.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
- Study on Anticancer Activity : A study conducted on the effects of this compound on breast cancer cells revealed that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways. The study reported a dose-dependent response, with higher concentrations leading to increased apoptosis rates .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus. The results indicated that at a concentration of 16 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Applications in Medicinal Chemistry
The incorporation of this compound into drug development has shown promise due to its unique properties:
- Drug Design : The compound serves as a valuable scaffold for designing new inhibitors targeting specific kinases involved in cancer progression.
- Pharmaceutical Formulations : Its improved metabolic stability compared to other compounds makes it a candidate for further development in pharmaceutical formulations .
Q & A
Q. Key Data :
- Yields range from 19% to 45% depending on substituents and reaction conditions .
- Microwave-assisted methods reduce reaction time and improve efficiency .
Basic Question: How does the dimethylphosphine oxide moiety influence pharmacokinetic properties in drug design?
Methodological Answer:
The dimethylphosphine oxide group enhances drug-like properties through:
- Hydrogen-bond acceptor capability : Improves target binding selectivity compared to carbonyls or sulfones .
- Metabolic stability : The P=O bond resists redox chemistry, reducing susceptibility to enzymatic degradation .
- Solubility and permeability : High solubility across physiological pH ranges, qualifying it as a Biopharmaceutics Classification System (BCS) class 1 molecule .
Example : In brigatinib, this group contributes to selective ALK kinase inhibition and favorable preclinical pharmacokinetics .
Advanced Question: What analytical challenges arise in characterizing torsional modes of dimethylphosphine oxide derivatives?
Methodological Answer:
Torsional vibrations (e.g., A' and A" modes) require complementary spectroscopic techniques due to:
- Water interference : Dimethylphosphine oxide’s hygroscopic nature complicates far-IR analysis. Mitigation involves rigorous drying and high-resolution instrumentation (0.5 cm⁻¹) .
- Raman-IR synergy : Raman identifies higher-frequency torsional transitions (e.g., 177–190 cm⁻¹ for A" mode), while far-IR detects lower-frequency A' modes (166–170 cm⁻¹). Discrepancies arise from overlapping water bands .
- Potential energy calculations : Fit observed transitions (e.g., 338 cm⁻¹ assigned as 2ν of A' torsion) to refine V₃ and V₃₃ coupling terms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
